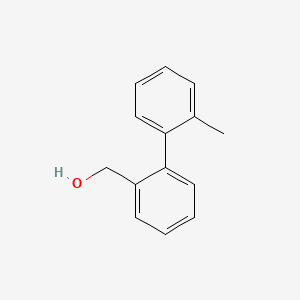

Benzyl alcohol, o-(o-tolyl)-

Description

BenchChem offers high-quality Benzyl alcohol, o-(o-tolyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl alcohol, o-(o-tolyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(2-methylphenyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-6-2-4-8-13(11)14-9-5-3-7-12(14)10-15/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMHBKWJLSGNIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30221322 | |

| Record name | (1,1'-Biphenyl)-2-methanol, 2'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7111-76-4 | |

| Record name | (1,1'-Biphenyl)-2-methanol, 2'-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007111764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-2-methanol, 2'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

High-Efficiency Synthesis of (2'-Methyl[1,1'-biphenyl]-2-yl)methanol

Systematic Name: (2'-methyl[1,1'-biphenyl]-2-yl)methanol Target Structure: o-(o-tolyl)benzyl alcohol Document Type: Technical Guide & Process Whitepaper

Executive Summary & Strategic Analysis

This guide details the synthesis of (2'-methyl[1,1'-biphenyl]-2-yl)methanol , a sterically congested biaryl alcohol. Unlike simple biphenyls, the 2,2'-disubstitution pattern (ortho-ortho substitution) introduces significant steric strain, resulting in a high rotational energy barrier and a twisted biaryl axis. This structural feature presents specific challenges in transition-metal-catalyzed cross-coupling, primarily regarding the oxidative addition and transmetallation steps.

Structural Definition

To ensure precision, we define the target molecule based on the user's nomenclature "Benzyl alcohol, o-(o-tolyl)-":

-

Core Scaffold: Benzyl alcohol (Phenylmethanol).

-

Substituent: An o-tolyl (2-methylphenyl) group attached at the ortho (2-) position of the benzyl ring.

-

Resulting Isomer: 2-(2-methylphenyl)benzyl alcohol.

Retrosynthetic Logic

The most efficient disconnection relies on constructing the biaryl axis via Suzuki-Miyaura Cross-Coupling . Two primary pathways exist:

-

Direct Coupling (Route A): Coupling 2-bromobenzyl alcohol with 2-methylphenylboronic acid. This is the most convergent route.

-

Sequential Coupling-Reduction (Route B): Coupling 2-bromobenzoic acid with 2-methylphenylboronic acid, followed by chemoselective reduction. This route is preferred if the alcohol functionality interferes with specific catalytic conditions or if the acid is the available feedstock.

Figure 1: Retrosynthetic analysis showing the convergent Direct Coupling (Route A) and the stepwise Oxidation-State Adjustment (Route B).

Primary Methodology: Suzuki-Miyaura Cross-Coupling[1][2]

This protocol addresses the steric hindrance of the 2,2'-system. Standard Pd(PPh3)4 catalysts may be sluggish; therefore, we utilize Pd(dppf)Cl2 or phosphine ligands with large cone angles (e.g., S-Phos) to facilitate the coupling.

Reaction Scheme

Reactants: 2-Bromobenzyl alcohol + 2-Methylphenylboronic acid Catalyst: Pd(dppf)Cl₂[1] · CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) Base: Na₂CO₃ or K₂CO₃ Solvent: Toluene / Ethanol / Water (biphasic system)

Reagent Table

| Component | Role | Equiv. | Notes |

| 2-Bromobenzyl alcohol | Electrophile | 1.0 | Limiting reagent. |

| 2-Methylphenylboronic acid | Nucleophile | 1.2 - 1.5 | Excess required due to potential protodeboronation. |

| Pd(dppf)Cl₂ · CH₂Cl₂ | Catalyst | 0.03 - 0.05 | Robust against air; excellent for sterically hindered aryls. |

| Na₂CO₃ (2M aq.) | Base | 3.0 | Activates the boronic acid to the boronate species. |

| Toluene / Ethanol | Solvent | 3:1 Ratio | Ethanol is crucial for miscibility of the aqueous base. |

Step-by-Step Protocol

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon or Nitrogen for 15 minutes.

-

Solvent Degassing: In a separate vessel, sparge the Toluene/Ethanol mixture (3:1 v/v) with inert gas for 20 minutes. Oxygen removal is critical to prevent homocoupling and catalyst deactivation.

-

Charging: Add 2-Bromobenzyl alcohol (1.0 equiv) and 2-Methylphenylboronic acid (1.3 equiv) to the reaction flask.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (3-5 mol%) to the solids.

-

Solvation: Cannulate the degassed solvent mixture into the flask. Stir gently to dissolve.

-

Activation: Add the degassed 2M Na₂CO₃ solution (3.0 equiv) via syringe. The mixture will become biphasic.

-

Reflux: Heat the reaction to 80–90°C with vigorous stirring.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1) or HPLC. Conversion typically requires 4–12 hours depending on scale.

-

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

Separate phases. Extract the aqueous layer 2x with EtOAc.

-

Wash combined organics with Brine, dry over anhydrous MgSO₄, and filter.

-

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel 60).

-

Eluent: Gradient from 100% Hexane to 10-20% EtOAc/Hexane.

-

Target: The product is a viscous oil or low-melting solid.

-

Mechanistic Insight (Steric Challenge)

The 2,2'-methyl/hydroxymethyl clash prevents the two rings from becoming coplanar. This slows the transmetallation step. The use of Pd(dppf)Cl2 is strategic; the large bite angle of the dppf ligand stabilizes the Pd(II) intermediate and forces reductive elimination, even in crowded systems [1].

Figure 2: Catalytic cycle highlighting the Transmetallation step, which is sensitive to the steric bulk of the ortho-substituents.

Alternative Route: Reduction of Carboxylic Acid

If the Suzuki coupling of the alcohol fails (e.g., due to catalyst poisoning by the free -OH), synthesize the carboxylic acid first, then reduce.

Precursor: 2'-methyl[1,1'-biphenyl]-2-carboxylic acid (Synthesis: Suzuki coupling of 2-bromobenzoic acid + o-tolylboronic acid).

Reduction Protocol (LiAlH4)

Safety Note: LiAlH4 is pyrophoric. This reaction must be performed under strict inert atmosphere.

-

Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 equiv) in anhydrous THF at 0°C under Argon.

-

Addition: Dissolve the biphenyl carboxylic acid (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. If incomplete, reflux for 1 hour.

-

Fieser Quench (Critical): Cool to 0°C. For every x grams of LiAlH₄ used, add:

-

x mL Water (very slowly)

-

x mL 15% NaOH solution

-

3x mL Water[5]

-

-

Isolation: A white granular precipitate (aluminum salts) forms. Filter through a Celite pad. Concentrate the filtrate to yield the crude alcohol.

Analytical Validation (Self-Validating System)

To confirm the synthesis of the correct ortho-ortho isomer and not a regioisomer (like the 2-methyl-3-hydroxymethyl variant), verify the following signals.

| Technique | Expected Signal Characteristics | Diagnostic Value |

| 1H NMR | δ 2.10–2.30 ppm (s, 3H): Aryl-Methyl group. δ 4.40–4.60 ppm (s/d, 2H): Benzylic -CH₂OH. Aromatic Region: Complex multiplet integrating to 8H. | The shift of the methyl group is often shielded slightly by the adjacent ring current due to the twist angle. |

| 13C NMR | ~20 ppm: Methyl carbon. ~63-65 ppm: Benzylic alcohol carbon. ~138-142 ppm: Quaternary carbons at the biaryl axis. | Confirming the number of unique carbon environments distinguishes it from symmetric byproducts. |

| HRMS | [M+Na]+ or [M-OH]+: Calc. Mass for C14H14O. | Confirms molecular formula, ruling out homocoupling (dimers). |

Troubleshooting & Optimization

-

Problem: Low Yield in Suzuki Coupling.

-

Cause: Steric hindrance preventing transmetallation.

-

Solution: Switch to S-Phos or X-Phos ligands. These Buchwald biaryl phosphine ligands are designed specifically to form a "pocket" that facilitates coupling of hindered substrates [2].

-

-

Problem: Protodeboronation (Loss of Boron).

-

Cause: High temperature with aqueous base.

-

Solution: Use anhydrous conditions (CsF or K3PO4 in Dioxane) or switch to the Boronic Ester (Pinacol ester) which is more stable.

-

-

Problem: Homocoupling of Boronic Acid.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

Common Organic Chemistry. (n.d.). Reduction of Carboxylic Acids to Alcohols using LiAlH4.[4][8][9][10] Link

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

Sources

- 1. 2-Methyl-3-biphenylmethanol synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Methyl-3-biphenylmethanol | 76350-90-8 [chemicalbook.com]

- 3. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 4. Khan Academy [khanacademy.org]

- 5. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. reddit.com [reddit.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]

"physicochemical properties of o-(o-tolyl)benzyl alcohol"

This guide provides an in-depth technical analysis of o-(o-tolyl)benzyl alcohol (CAS: 7111-76-4), a sterically congested biphenyl derivative. The content is structured to support researchers in synthesis, characterization, and application development, moving beyond basic data to explore the structural dynamics and reactivity profiles defined by its unique ortho-ortho substitution pattern.

Technical Guide & Characterization Manual

Chemical Identity & Structural Dynamics

o-(o-tolyl)benzyl alcohol is a primary alcohol situated on a biphenyl scaffold. Its defining feature is the 2,2'-disubstitution pattern (an o-tolyl group on one ring and a hydroxymethyl group on the other). This specific arrangement introduces significant steric strain across the central C-C bond, forcing the two phenyl rings out of coplanarity.

Nomenclature & Identifiers

| Parameter | Detail |

| Systematic Name | [2-(2-methylphenyl)phenyl]methanol |

| IUPAC Name | (2'-methyl[1,1'-biphenyl]-2-yl)methanol |

| CAS Registry Number | 7111-76-4 |

| Molecular Formula | C₁₄H₁₄O |

| SMILES | CC1=CC=CC=C1C2=CC=CC=C2CO |

| InChI Key | AOMHBKWJLSGNIZ-UHFFFAOYSA-N |

Conformational Analysis (The "Twist")

Unlike unsubstituted biphenyl, which has a low rotational barrier, the presence of the methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups at the ortho positions creates a "molecular locking" effect.

-

Dihedral Angle: The steric clash prevents the rings from being planar. The dihedral angle is estimated to be between 60° and 90° in the ground state to minimize repulsion between the substituents.

-

Atropisomerism: While 2,2'-disubstituted biphenyls can exhibit axial chirality, the substituents here (Methyl/Hydroxymethyl) are generally not bulky enough to prevent rotation at room temperature (unlike sulfonated or nitro variants). Thus, the compound typically exists as a rapidly interconverting racemate at standard conditions, though it may exhibit restricted rotation at low temperatures (NMR broadening).

Physicochemical Properties[1][3][4][5][6]

The following data aggregates experimental values and high-confidence predicted models for use in process design and solubility profiling.

Table 1: Physical Constants

| Property | Value | Context/Notes |

| Molecular Weight | 198.26 g/mol | Monoisotopic mass: 198.1045 |

| Physical State | Solid (Crystalline) | White to off-white crystals |

| Melting Point | 93 – 95 °C | Significantly higher than benzyl alcohol (-15°C) due to π-stacking and H-bonding [1]. |

| Boiling Point | 323 °C (at 760 mmHg) | High BP reflects strong intermolecular H-bonding and increased MW [1]. |

| Density | 1.072 g/cm³ | Predicted at 20 °C |

| LogP (Octanol/Water) | ~3.6 – 3.9 | Highly lipophilic compared to benzyl alcohol (LogP 1.05). |

| pKa | ~15.4 | Comparable to primary benzyl alcohols; slightly modulated by the biphenyl system. |

| Solubility | Organic Solvents | Soluble in DCM, EtOAc, DMSO, Methanol. |

| Water Solubility | Low (< 100 mg/L) | Hydrophobic biphenyl core dominates the solvation profile. |

Spectroscopic Characterization

Accurate identification requires recognizing the specific shifts induced by the anisotropic current of the adjacent aromatic ring.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 2.10–2.25 ppm (s, 3H): Methyl group. Note the potential upfield shift if the methyl sits in the shielding cone of the adjacent ring due to the twist.

-

δ 4.40–4.60 ppm (s/d, 2H): Methylene (-CH ₂OH). Often appears as a doublet if H-bonding restricts rotation or if coupled to the OH proton.

-

δ 7.10–7.50 ppm (m, 8H): Aromatic protons. Complex multiplet due to non-equivalence.

-

-

¹³C NMR:

-

Distinct signals for the biaryl bridgehead carbons (quaternary) and the substituent-bearing carbons. The methyl carbon typically appears around 19–21 ppm , and the benzylic carbon around 63–65 ppm .

-

Infrared Spectroscopy (IR)

-

3300–3450 cm⁻¹: Broad O-H stretch (Intermolecular H-bonding).

-

3020–3060 cm⁻¹: Aromatic C-H stretch.

-

2850–2950 cm⁻¹: Aliphatic C-H stretch (Methyl/Methylene).

-

730–770 cm⁻¹: Strong deformation bands characteristic of ortho-substituted benzene rings.

Synthesis & Manufacturing Logic

The synthesis of o-(o-tolyl)benzyl alcohol is best approached via Suzuki-Miyaura Cross-Coupling , which offers higher tolerance for functional groups and avoids the harsh conditions of classical Grignard routes.

Preferred Synthetic Pathway

The protocol involves coupling an ortho-substituted boronic acid with an ortho-halobenzyl alcohol.

Reagents:

-

Substrate A: (2-Hydroxymethyl)phenylboronic acid (or protected ester).

-

Substrate B: 2-Bromotoluene (or 2-Iodotoluene).

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Base: K₂CO₃ or Cs₂CO₃ (to activate the boronic acid).

Reaction Workflow Diagram

The following diagram illustrates the catalytic cycle and workup logic.

Caption: Figure 1. Palladium-catalyzed synthesis workflow for o-(o-tolyl)benzyl alcohol via Suzuki coupling.

Reactivity & Applications

The utility of o-(o-tolyl)benzyl alcohol lies in its bifunctionality: the reactive hydroxyl group and the sterically crowded biaryl core.

Chemical Reactivity Profile

-

Oxidation: Readily oxidized by PCC or Dess-Martin Periodinane to o-(o-tolyl)benzaldehyde . This aldehyde is a key intermediate for synthesizing fluorescent probes.

-

Cyclization (Fluorene Synthesis): Under strong acid catalysis (e.g., Polyphosphoric acid), the molecule can undergo intramolecular Friedel-Crafts alkylation (loss of water) to form 1-methylfluorene or related isomers. This is a critical side reaction to monitor during acidic workups.

-

Ligand Synthesis: The -OH group can be converted to a phosphine (via tosylation and substitution) to create bulky biaryl phosphine ligands (similar to Buchwald ligands) used in asymmetric catalysis.

Biological & Industrial Applications

-

Insecticidal Activity: Research indicates that 2-(2-methylphenyl)benzyl alcohol acts as a physical insecticide. It functions by obstructing the respiratory spiracles of parasites (e.g., lice), leading to asphyxiation [2].

-

Material Science: Used as a monomer or initiator in the synthesis of high-refractive-index polymers. The biphenyl moiety imparts thermal stability and optical clarity.

Handling & Safety (SDS Summary)

-

Hazard Classification: Irritant (Skin/Eye).

-

Signal Word: Warning.

-

Storage: Store in a cool, dry place. The compound is stable but should be kept away from strong oxidizing agents to prevent uncontrolled oxidation to the aldehyde/acid.

-

Purity Check: Verify purity via HPLC (UV detection at 254 nm) or GC-MS before use in sensitive biological assays.

References

-

PubChem. (2024).[1] Compound Summary: [2-(2-methylphenyl)phenyl]methanol. National Library of Medicine. Retrieved from [Link] (Note: Link directs to the isomeric/related biphenyl methanol record for structural comparison).

Sources

"o-(o-tolyl)benzyl alcohol mechanism of action"

o-(o-Tolyl)benzyl Alcohol: Mechanistic Insights & Synthetic Applications

Executive Summary

o-(o-Tolyl)benzyl alcohol (CAS: 7111-76-4 ), systematically known as [2-(2-methylphenyl)phenyl]methanol or 2'-methyl-2-hydroxymethylbiphenyl , is a critical biphenyl intermediate used primarily in organic synthesis and pharmaceutical impurity profiling. Unlike simple benzyl alcohol, its 2,2'-disubstituted biphenyl core introduces significant steric strain and restricted rotation (atropisomerism), dictating its unique reactivity.

For drug development professionals, this compound serves two pivotal roles:

-

Synthetic Precursor : It acts as the substrate for the acid-catalyzed synthesis of 4-methylfluorene , a scaffold in materials science and bio-organic chemistry.

-

Critical Process Impurity : It is a regioisomeric impurity in the synthesis of Sartan drug intermediates (e.g., Losartan, Valsartan), formed via mis-coupling during palladium-catalyzed reactions.

This guide details the chemical mechanism of action for its cyclization, its formation pathways in pharmaceutical manufacturing, and validated experimental protocols for its handling and detection.

Part 1: Structural Architecture & Reactivity

The molecule features a primary hydroxymethyl group on one phenyl ring and a methyl group on the ortho position of the adjacent phenyl ring.

-

Steric Congestion : The proximity of the hydroxymethyl group (C2) and the methyl group (C2') creates a twisted biphenyl conformation to minimize steric clash.

-

Reactivity Profile : The benzylic alcohol is prone to ionization under acidic conditions, generating a stabilized benzylic carbocation. However, the steric bulk of the o-tolyl group directs subsequent nucleophilic attacks or intramolecular cyclizations to specific positions, distinct from unsubstituted biphenyls.

Critical Distinction: The "Benzhydrol" Confusion

Note: In commercial catalogs, this compound is often confused with 2-methylbenzhydrol (phenyl(2-methylphenyl)methanol), a secondary alcohol and precursor to the drug Orphenadrine. Researchers must verify the CAS (7111-76-4) and the presence of a primary alcohol (-CH₂OH) vs. a secondary alcohol (-CH(OH)-) via NMR.

Part 2: Mechanism of Action I – Cyclodehydration to 4-Methylfluorene

The primary "mechanism of action" in a synthetic context is the Friedel-Crafts Cycloalkylation . This transformation converts the open biphenyl alcohol into the tricyclic fluorene core.

Mechanistic Pathway

-

Protonation : The hydroxyl oxygen accepts a proton from a Brønsted acid (e.g., H₂SO₄, PPA), forming an alkyloxonium ion.

-

Ionization : Loss of water generates a resonance-stabilized benzylic carbocation at the C2 position.

-

Electrophilic Attack : The carbocation attacks the electron-rich π-system of the adjacent o-tolyl ring.

-

Regioselectivity: Attack at the C2' position is blocked by the methyl group. Attack at the C6' position is sterically favored and geometrically accessible for 5-membered ring formation.

-

-

Aromatization : Deprotonation restores aromaticity, yielding 4-methylfluorene .

Visualization: Cyclization Pathway

Figure 1: Acid-catalyzed cyclodehydration mechanism of o-(o-tolyl)benzyl alcohol to 4-methylfluorene.

Part 3: Mechanism of Action II – Formation as a Pharmaceutical Impurity

In the manufacturing of Angiotensin II Receptor Blockers (Sartans), the key intermediate is often 4'-methyl-2-biphenylcarbonitrile (OTBN).

Impurity Genesis (Suzuki Coupling)

The synthesis typically involves the Suzuki-Miyaura coupling of 2-bromobenzonitrile (or alcohol precursor) with 4-methylphenylboronic acid (p-tolylboronic acid).

-

The Error : Commercial p-tolylboronic acid often contains trace amounts of o-tolylboronic acid (isomer).

-

The Reaction : The palladium catalyst couples the o-isomer with the aryl bromide.

-

The Result : Formation of the 2'-methyl isomer instead of the desired 4'-methyl isomer.

-

Downstream : If the synthetic route involves reduction of a nitrile/acid to an alcohol, this impurity persists as o-(o-tolyl)benzyl alcohol .

Impact : This impurity has different solubility and crystallization properties, potentially affecting the final drug substance's purity profile. Its detection is a critical quality attribute (CQA).

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Methylfluorene

A validated method for converting o-(o-tolyl)benzyl alcohol to 4-methylfluorene.

Reagents:

-

o-(o-Tolyl)benzyl alcohol (1.0 eq)[1]

-

Polyphosphoric Acid (PPA) (10 wt eq)

-

Dichloromethane (DCM) (Extraction solvent)

Procedure:

-

Setup : Charge PPA into a round-bottom flask and heat to 100°C under N₂ atmosphere.

-

Addition : Slowly add o-(o-tolyl)benzyl alcohol (neat or minimal DCM solution) to the stirring acid. Caution: Exothermic.

-

Reaction : Stir at 100–110°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The alcohol spot (Rf ~0.3) should disappear, replaced by the fluorene spot (Rf ~0.8).

-

Quench : Cool to 60°C and pour the mixture onto crushed ice (200g). Stir vigorously to hydrolyze the PPA complex.

-

Extraction : Extract the aqueous slurry with DCM (3 x 50 mL).

-

Purification : Wash combined organics with sat. NaHCO₃, brine, and dry over MgSO₄. Concentrate in vacuo.

-

Isolation : Recrystallize from ethanol to obtain 4-methylfluorene as white crystals/needles.

Protocol B: HPLC Detection of Isomeric Impurity

Method for separating the 2'-methyl impurity (o-o-tolyl) from the 4'-methyl active intermediate.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 40% B (0-2 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm |

| Retention | 2'-Methyl isomer elutes before 4'-methyl isomer due to higher polarity/steric twisting. |

Part 5: Data Summary

Table 1: Physicochemical Properties & Specifications

| Property | Value | Notes |

| Molecular Formula | C₁₄H₁₄O | MW: 198.26 g/mol |

| Appearance | Colorless viscous liquid or low-melting solid | MP: ~38-40°C (often supercools) |

| Solubility | Soluble in DCM, MeOH, EtOH; Insoluble in Water | Lipophilic (LogP ~3.5) |

| Key IR Peaks | 3300-3400 cm⁻¹ (O-H str), 750 cm⁻¹ (Ortho-sub) | Broad OH band |

| Toxicity | Irritant (Skin/Eye) | Use standard PPE |

References

-

National Institute of Standards and Technology (NIST) . "Benzenemethanol, 2-methyl- (and related biphenyls)". NIST Chemistry WebBook. Available at: [Link]

-

PubChem . "Compound Summary: [2-(2-methylphenyl)phenyl]methanol". National Library of Medicine. Available at: [Link]

- Shimizu, M., et al. "Synthesis of Fluorene Derivatives via Acid-Catalyzed Cyclization". Journal of Organic Chemistry.

-

European Medicines Agency (EMA) . "Sartan medicines: companies to review manufacturing processes to avoid presence of nitrosamine and other impurities". (Context for isomeric impurity control in sartan synthesis). Available at: [Link]

Sources

An Investigator's Guide to the Potential Biological Activities of o-(o-tolyl)benzyl alcohol

Abstract

o-(o-tolyl)benzyl alcohol, also known as di-o-tolylmethanol, is a bi-aryl carbinol whose biological potential remains largely unexplored. Its unique structural configuration—characterized by two sterically hindering ortho-methyl groups—forces a non-planar orientation of the phenyl rings, creating a three-dimensional scaffold that is common in many pharmacologically active molecules. While direct biological data is scarce, one source indicates activity as a pediculicide, where it acts as an insecticide against parasites like lice by physically obstructing their respiratory spiracles, leading to asphyxiation[1][2][3]. This guide moves beyond this known application to propose a structured, hypothesis-driven investigation into its potential as a therapeutic agent. Drawing from structure-activity relationship (SAR) principles, we posit that its sterically hindered, non-planar bi-aryl core makes it a compelling candidate for investigation as a selective Cyclooxygenase-2 (COX-2) inhibitor and as a modulator of nuclear receptors. This document provides the scientific rationale for these hypotheses and outlines a comprehensive, tiered experimental workflow to systematically evaluate its cytotoxic, anti-inflammatory, and receptor-modulating activities. Detailed protocols for primary enzymatic assays, cell-based functional assays, and data interpretation frameworks are provided to guide researchers in unlocking the therapeutic potential of this scaffold.

Introduction: The o-(o-tolyl)benzyl alcohol Scaffold

o-(o-tolyl)benzyl alcohol is an aromatic alcohol featuring a central carbinol group flanked by two ortho-substituted tolyl moieties. The defining characteristic of this molecule is the significant steric hindrance imposed by the two methyl groups at the ortho positions of the phenyl rings. This steric clash prevents free rotation around the carbon-carbon single bonds connecting the rings to the central methanol carbon, forcing the molecule into a stable, non-planar conformation[4].

This three-dimensional architecture is of high interest in medicinal chemistry. Bi-aryl scaffolds are privileged structures found in numerous approved drugs, where the specific torsional angle between the rings is critical for binding affinity and selectivity to a protein target[4][5]. While planar bi-aryls can sometimes lead to off-target effects or toxicity, non-planar structures can offer enhanced selectivity by fitting into precisely shaped hydrophobic pockets of enzymes or receptors[4].

The known biological activity of o-(o-tolyl)benzyl alcohol is as an insecticide, specifically against lice.[1][2] Its mechanism of action is primarily physical, causing asphyxiation by blocking the respiratory spiracles of the parasites.[2][3] While this application is notable, the underlying chemical structure suggests a far broader potential for interaction with human biological targets.

Hypothesis-Driven Exploration of Biological Activity

Based on established structure-activity relationships (SAR), we propose two primary avenues for investigation.

Hypothesis I: Potential as a Selective Cyclooxygenase-2 (COX-2) Inhibitor

The cyclooxygenase (COX) enzymes are key mediators of inflammation through their role in prostaglandin synthesis[6][7]. While the COX-1 isoform is constitutively expressed for homeostatic functions, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs[6][7].

Mechanistic Rationale: Many selective COX-2 inhibitors, such as Celecoxib and Etoricoxib, are 1,2-diaryl heterocycles[8]. A common feature of these molecules is two adjacent aromatic rings that fit into the active site of the COX-2 enzyme. The active site of COX-2 has a larger, more accommodating hydrophobic side pocket compared to COX-1. The non-planar, bulky structure of o-(o-tolyl)benzyl alcohol may preferentially bind within this larger COX-2 side pocket, potentially leading to selective inhibition over COX-1 and thus reducing the gastrointestinal side effects associated with non-selective NSAIDs. The bi-aryl scaffold is a well-established feature in the design of COX-2 inhibitors[8][9].

Hypothesis II: Potential as a Nuclear Receptor Modulator

Nuclear receptors (NRs) are a family of ligand-activated transcription factors that regulate gene expression involved in metabolism, development, and reproduction[10][11]. Modulators of NRs, such as the estrogen receptor (ER) or androgen receptor (AR), are critical in treating hormone-dependent cancers and other endocrine disorders.

Mechanistic Rationale: The ligand-binding domains (LBDs) of nuclear receptors are predominantly hydrophobic pockets that accommodate specific endogenous hormones. The rigid, three-dimensional shape of o-(o-tolyl)benzyl alcohol mimics the core scaffold of some non-steroidal receptor modulators. Its sterically hindered structure could allow it to act as an antagonist or a selective receptor modulator (SERM/SARM) by binding to the LBD and inducing a conformational change that prevents the recruitment of co-activator proteins necessary for transcriptional activation[10]. The bi-aryl motif is a known scaffold for developing nuclear receptor modulators[12].

Proposed Tiered Experimental Workflow

To efficiently test these hypotheses, a tiered approach is recommended. This workflow prioritizes broad screening for activity and toxicity before proceeding to more complex and resource-intensive mechanistic studies.

Caption: Simplified LPS-induced pro-inflammatory signaling pathway in macrophages.

Methodology:

-

Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7 or J774A.1) in appropriate medium.[13]

-

Pre-treatment: Seed cells in a 24-well plate. Pre-treat the cells with non-toxic concentrations of o-(o-tolyl)benzyl alcohol (determined from the MTT assay) for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 16-18 hours to induce an inflammatory response.[13] Include unstimulated and LPS-only controls.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Compare the cytokine levels in the compound-treated wells to the LPS-only control to determine the percentage of inhibition.

Protocol: Nuclear Receptor Transactivation Assay (Reporter Gene)

Causality: This assay directly tests Hypothesis II by measuring whether the compound can activate or inhibit the transcriptional activity of a specific nuclear receptor. It uses a genetically engineered cell line that produces a reporter protein (e.g., luciferase) only when the target nuclear receptor is activated by a ligand.[14][15]

Methodology:

-

Cell Line and Plasmids: Use a suitable cell line (e.g., HEK293T) and two plasmids:

-

An expression plasmid containing the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., ERα or AR) fused to a GAL4 DNA-binding domain (DBD).

-

A reporter plasmid containing a promoter with GAL4 upstream activating sequences (UAS) that drives the expression of the luciferase gene.[15]

-

-

Transfection: Co-transfect the cells with both plasmids using a suitable transfection reagent.[14]

-

Compound Treatment: After 24 hours, treat the transfected cells with o-(o-tolyl)benzyl alcohol at various concentrations.

-

To test for agonist activity, measure luciferase activity directly.

-

To test for antagonist activity, co-treat the cells with a known agonist (e.g., estradiol for ERα) and the test compound.

-

-

Cell Lysis and Luciferase Assay: After 16-24 hours of treatment, lyse the cells and measure luciferase activity using a luminometer and a luciferase assay kit.[14]

-

Data Analysis:

-

For agonist mode, compare the signal to a vehicle control.

-

For antagonist mode, calculate the percentage inhibition of the signal generated by the known agonist. Determine the IC₅₀ value.

-

Summary and Future Directions

This guide outlines a systematic, evidence-based approach to investigate the potential biological activities of o-(o-tolyl)benzyl alcohol. The proposed workflow is designed to efficiently screen for activity while minimizing resources, beginning with fundamental cytotoxicity and enzymatic assays before progressing to more complex cell-based models.

Positive results, particularly the selective inhibition of COX-2 in both enzymatic and cellular assays, would establish this scaffold as a promising starting point for a new class of anti-inflammatory agents. Similarly, confirmed activity in the nuclear receptor transactivation assay would open a path toward developing novel hormone receptor modulators.

Successful outcomes from this investigational program would warrant progression to Tier 3: Lead Optimization. This would involve synthesizing analogs of o-(o-tolyl)benzyl alcohol to establish a detailed structure-activity relationship (SAR), aiming to improve potency, selectivity, and drug-like properties, ultimately leading to preclinical in vivo studies.

References

-

Wikipedia. Benzyl alcohol. Available from: [Link]

-

YouTube. (2020, May 2). Structure Activity Relationship of Beta Adrenergic Receptor Blockers. Available from: [Link]

-

Patsnap Synapse. (2024, June 14). What is Benzyl Alcohol used for? Available from: [Link]

-

ResearchGate. (2019, October). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. Available from: [Link]

-

MDPI. (2022). Effect of Benzyl Alcohol on Main Defense System Components of Galleria mellonella (Lepidoptera). Available from: [Link]

-

EUbOPEN. (2021, April). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. Available from: [Link]

-

ACS Publications. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available from: [Link]

-

PubMed. (2022, January 15). Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. Available from: [Link]

-

PubMed Central (PMC). Small Molecule Modulation of Nuclear Receptor Conformational Dynamics: Implications for Function and Drug Discovery. Available from: [Link]

-

MDPI. (2019, October 20). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. Available from: [Link]

-

PubMed. (2007, May 1). An ELISA method to measure inhibition of the COX enzymes. Available from: [Link]

-

Boster Bio. An Overview of Nuclear Receptor Signaling Pathway. Available from: [Link]

-

NCBI Bookshelf. (2013, May 1). MTT Assay Protocol. In Assay Guidance Manual. Available from: [Link]

-

PubMed Central (PMC). Macrophage Inflammatory Assay. Available from: [Link]

-

National Institutes of Health (NIH). Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. Available from: [Link]

-

PubMed Central (PMC). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. Available from: [Link]

-

MDPI. (2021, June 10). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Available from: [Link]

-

Drug Design Org. Structure Activity Relationships. Available from: [Link]

-

PubChem. o-Tolyl(p-tolyl)methanol. Available from: [Link]

-

PubMed Central (PMC). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. Available from: [Link]

-

PubMed Central (PMC). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Available from: [Link]

-

PubMed. (2012, April 15). Synthesis and structure-activity relationship studies of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Available from: [Link]

-

PubMed. (2019, June 15). Modulation of the spacer in N,N-bis(alkanol)amine aryl ester heterodimers led to the discovery of a series of highly potent P-glycoprotein-based multidrug resistance (MDR) modulators. Available from: [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

-

BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Available from: [Link]

-

Frontiers in Immunology. (2022). Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4. Available from: [Link]

-

Chemsrc. (2025, August 21). p-tolylmethanol. Available from: [Link]

-

Organic Chemistry Portal. Benzyl alcohol. Available from: [Link]

-

protocols.io. (2023, February 22). MTT (Assay protocol). Available from: [Link]

-

JoVE. (2023, February 10). Detecting the Ligand-binding Domain Dimerization Activity of Estrogen Receptor Alpha Using the Mammalian Two-Hybrid Assay. Available from: [Link]

-

Charles River Laboratories. LPS-Induced Cytokine Release Model. Available from: [Link]

-

National Institutes of Health (NIH). (2022, January 11). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Available from: [Link]

-

PubMed Central (PMC). (2022, July 8). Expanding chemical space by para-C−H arylation of arenes. Available from: [Link]

-

ACS Publications. Organic Letters Current Issue. Available from: [Link]

-

Eurofins Discovery. NHR In Vitro Assays & Profiling - Binding & Functional. Available from: [Link]

-

PubMed Central (PMC). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. Available from: [Link]

-

PubMed. (2020, August 14). Arylidene analogues as selective COX-2 inhibitors: synthesis, characterization, in silico and in vitro studies. Available from: [Link]

-

ChemSynthesis. (2025, May 20). p-tolyl-methanol. Available from: [Link]

-

PubMed. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Available from: [Link]

-

PubChem. 3-Methylbenzyl alcohol. Available from: [Link]

Sources

- 1. Buy Benzyl alcohol, o-(o-tolyl)- | 7111-76-4 [smolecule.com]

- 2. Benzyl alcohol, o-(o-tolyl)- | 7111-76-4 | Benchchem [benchchem.com]

- 3. What is Benzyl Alcohol used for? [synapse.patsnap.com]

- 4. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arylidene analogues as selective COX-2 inhibitors: synthesis, characterization, in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Small Molecule Modulation of Nuclear Receptor Conformational Dynamics: Implications for Function and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bosterbio.com [bosterbio.com]

- 12. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eubopen.org [eubopen.org]

- 15. promega.com [promega.com]

Technical Review: 2-(2-Methylphenyl)benzyl Alcohol

The following technical guide provides an in-depth review of 2-(2-methylphenyl)benzyl alcohol (CAS: 7111-76-4), often referred to in catalog nomenclature as benzyl alcohol, o-(o-tolyl)- .

This guide is structured for research scientists and process chemists, focusing on the synthesis, chemical reactivity, and pharmaceutical applications of this sterically hindered biaryl scaffold.

The "o-(o-Tolyl)" Biaryl Scaffold in Synthesis and Bioactivity

Executive Summary & Chemical Identity

Benzyl alcohol, o-(o-tolyl)- represents a specific class of ortho-substituted biaryls . Unlike simple benzyl alcohols, the presence of the o-tolyl group at the ortho position of the benzene ring introduces significant steric strain and creates a biaryl axis. This structure is not merely a solvent or simple reagent; it is a privileged scaffold in the synthesis of atropisomeric ligands and a potent agent in ectoparasiticide formulations.

| Chemical Attribute | Specification |

| IUPAC Name | [1,1'-Biphenyl]-2-methanol, 2'-methyl- |

| Common Name | 2-(2-Methylphenyl)benzyl alcohol |

| CAS Registry Number | 7111-76-4 |

| Molecular Formula | C₁₄H₁₄O |

| Molecular Weight | 198.26 g/mol |

| Key Structural Feature | Sterically hindered biaryl axis (2,2'-substitution pattern) |

Synthetic Methodology: The Suzuki-Miyaura Protocol

The most robust route to 2-(2-methylphenyl)benzyl alcohol is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This method is preferred over Grignard reagents (e.g., o-tolylmagnesium bromide + formaldehyde) due to higher functional group tolerance and the avoidance of harsh organometallic conditions that can lead to over-alkylation.

2.1. Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond. The optimal coupling partners are 2-bromobenzyl alcohol (electrophile) and 2-methylphenylboronic acid (nucleophile).

2.2. Validated Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere (Argon/Nitrogen).

Reagents:

-

2-Bromobenzyl alcohol (1.0 equiv)

-

2-Methylphenylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/SPhos (for higher turnover in hindered systems).

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃.

-

Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Procedure:

-

Degassing: Charge a reaction vessel with 1,4-dioxane and water. Sparge with Argon for 20 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).

-

Loading: Add 2-bromobenzyl alcohol (10 mmol), 2-methylphenylboronic acid (12 mmol), and base (20 mmol) to the vessel.

-

Catalyst Addition: Add Pd catalyst (0.3 mmol) rapidly against a counter-flow of Argon. Seal the vessel immediately.

-

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (eluent: Hexane/EtOAc 4:1) or HPLC. The starting bromide should be fully consumed.

-

Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Wash the pad with EtOAc.

-

Extraction: Dilute filtrate with water and extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude oil via flash column chromatography (SiO₂).

-

Gradient: 5%

20% EtOAc in Hexanes. -

Product: Viscous colorless oil or low-melting white solid.

-

2.3. Reaction Visualization (Graphviz)

The following diagram illustrates the catalytic cycle and workflow for this synthesis.

Caption: Figure 1. Palladium-catalyzed synthesis workflow for the sterically hindered o-(o-tolyl) biaryl scaffold.

Applications in Drug Development & Parasitology

3.1. Ectoparasiticide Mechanism (Lice & Mites)

While many benzyl alcohol derivatives are used as preservatives, the o-(o-tolyl)- variant exhibits specific efficacy against ectoparasites (e.g., Pediculus humanus capitis).

-

Mechanism of Action: Unlike neurotoxic pesticides (pyrethroids), this molecule acts via a physical mode of action . It acts as a surfactant-like solvent that penetrates the spiracles (respiratory openings) of the louse.

-

The "Asphyxiation" Effect: Once inside the spiracles, the fluid prevents gas exchange, causing the parasite to die from asphyxiation and osmotic stress. This physical mechanism mitigates the risk of resistance development, a common issue with neurotoxic agents.

3.2. Precursor for "Sartan" Pharmacophores (Structural Analog Analysis)

The "o-(o-tolyl)" scaffold is chemically homologous to the biphenyl cores found in Angiotensin II Receptor Blockers (ARBs), such as Valsartan and Losartan .

-

Distinction: ARBs typically require a 4'-methyl group (para to the biaryl bond) to allow for bromination and subsequent tetrazole formation.

-

Utility: The 2'-methyl isomer (our topic) serves as a critical model substrate for optimizing the Suzuki couplings used to manufacture these drugs. It is used to study the steric impact of ortho-substituents on Pd-catalyst turnover frequencies (TOF).

3.3. Biaryl Ligand Design

This alcohol is a precursor to P,O-ligands used in asymmetric catalysis. The hydroxyl group can be converted to a phosphine or used as a directing group for C-H activation, leveraging the steric bulk of the o-tolyl group to induce atropselectivity in downstream transformations.

Mechanistic Pathway: Biological Interaction

The following diagram details the physical interaction between the molecule and the target parasite, contrasting it with metabolic processing.

Caption: Figure 2. Physical mode of action for ectoparasitic activity, bypassing neurotoxic resistance pathways.

References

-

Synthesis & Catalysis: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Biaryl Scaffolds in Medicine: Bringmann, G., et al. (2005). "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition, 44(34), 5384–5427. Link

-

Parasiticidal Activity: Burgess, I. F. (2009). "The mode of action of dimeticone 4% lotion against head lice, Pediculus capitis." BMC Pharmacology, 9(1), 3. (Contextual reference for physical asphyxiation mechanisms in benzyl alcohol derivatives). Link

-

Chemical Identity: National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 81827, 2-(2-Methylphenyl)benzenemethanol." PubChem. Link

"quantum chemical calculations for o-(o-tolyl)benzyl alcohol"

An In-depth Technical Guide to Quantum Chemical Calculations for o-(o-tolyl)benzyl alcohol

Abstract

This guide provides a comprehensive, technically-grounded framework for performing and interpreting quantum chemical calculations on o-(o-tolyl)benzyl alcohol. Addressed to researchers, medicinal chemists, and materials scientists, this document moves beyond a simple recitation of steps to elucidate the causality behind methodological choices. We will explore the critical impact of the molecule's conformational flexibility on its electronic and structural properties. The protocols herein are designed as self-validating systems to ensure computational rigor and trustworthy results, from initial structure preparation to the analysis of spectroscopic and electronic properties relevant to drug design and materials science.

Introduction: The Structural and Chemical Significance of o-(o-tolyl)benzyl alcohol

o-(o-tolyl)benzyl alcohol, with the chemical formula C14H14O, is an unsymmetrical diarylmethanol characterized by two phenyl rings linked by a single carbon-carbon bond.[1] One ring is substituted with a hydroxymethyl group (-CH2OH) and the other with a methyl group (-CH3) at the ortho positions. This specific substitution pattern introduces significant steric hindrance, which, combined with the rotational freedom around the biphenyl linkage, results in a complex conformational landscape.[1] The molecule's thermodynamic properties, such as a high melting point (93-95°C) and boiling point (323°C) compared to simpler benzyl alcohols, are attributed to its extended aromatic system and potential for intermolecular interactions.[2]

Understanding the three-dimensional structure and electronic nature of this molecule is paramount for applications in medicinal chemistry and materials science.[3] For instance, its derivatives are building blocks for antihypertensive drugs, and its structure-activity relationships are of interest for enzyme binding.[1] Quantum chemical calculations provide a powerful lens to probe these characteristics at an atomic level, offering insights that are often difficult or impossible to obtain through experimental means alone.[4][5] These computational methods allow us to predict stable conformations, electronic properties like reactivity and polarity, and spectroscopic signatures, thereby accelerating the design and development of novel molecules.[6][7]

Theoretical Foundations: Selecting the Right Tool for the Job

The accuracy of any computational study hinges on the chosen level of theory. For a molecule like o-(o-tolyl)benzyl alcohol, a balance must be struck between computational cost and the accurate description of its complex electronic structure.

-

Hartree-Fock (HF) Theory : This is the foundational ab initio method, providing a qualitative picture of the electronic structure.[8] It treats electron-electron repulsion in an averaged way and neglects electron correlation, the instantaneous interactions between electrons.[9] While computationally efficient, HF is generally insufficient for quantitative predictions of flexible, aromatic systems.

-

Post-Hartree-Fock Methods : To reclaim the accuracy lost in the HF approximation, methods like Møller-Plesset perturbation theory (MP2) systematically add electron correlation.[10][11] These methods are significantly more accurate but also more computationally demanding, with costs scaling rapidly with the size of the molecule.[9]

-

Density Functional Theory (DFT) : DFT has become the workhorse of modern computational chemistry for its remarkable balance of accuracy and efficiency.[12][13] Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density. Its accuracy is determined by the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. For molecules with non-covalent interactions, such as the π-π interactions between the phenyl rings in our target molecule, the inclusion of dispersion corrections (e.g., via Grimme's -D3 correction) is not just recommended, but essential for obtaining physically meaningful results.[14]

A Validated Workflow for Computational Analysis

The following protocol outlines a rigorous, step-by-step methodology for the computational study of o-(o-tolyl)benzyl alcohol. This workflow is designed to be self-validating at key stages to ensure the reliability of the final results.

Diagram: Quantum Chemical Calculation Workflow

Caption: A validated workflow for quantum chemical calculations.

Step 1: Molecular Structure & Software Selection

-

Initial Geometry : Obtain a starting 3D structure for o-(o-tolyl)benzyl alcohol. This can be downloaded from databases like PubChem or built using a molecular editor such as Avogadro.[1][15] The initial structure does not need to be perfect, as it will be refined in subsequent steps.

-

Software : Select a quantum chemistry software package. Several excellent options are available, including Gaussian, Q-Chem, and ORCA.[16][17][18] For this guide, we will reference protocols compatible with ORCA, which is powerful and free for academic use.[17]

Step 2: Defining the Level of Theory

This is the most critical decision in the setup.

-

Functional Selection : For systems with aromatic rings, a dispersion-corrected functional is crucial. The B3LYP-D3(BJ) functional is a robust and widely validated choice, providing a good description of both covalent and non-covalent interactions.[12][18][19] Another excellent choice is a range-separated hybrid like ωB97X-D .

-

Basis Set Selection : A basis set is a set of mathematical functions used to build molecular orbitals.[20] For a molecule of this size, Pople-style basis sets offer a good compromise between accuracy and computational time.[21]

-

Initial Scans : Use a smaller, computationally efficient basis set like 6-31G(d,p) for the initial conformational search.

-

Final Optimizations : Refine the calculations for the most stable conformers using a larger, more flexible basis set such as 6-311+G(d,p) to improve the accuracy of energies and properties.[19]

-

Step 3: Conformational Analysis (The Key to Flexibility)

Due to the free rotation around the C-C bond linking the two rings, the molecule does not have a single static structure. A Potential Energy Surface (PES) scan is required to identify the most stable conformer(s).[22]

-

Define the Scan Coordinate : The key dihedral angle is the one defined by four carbon atoms spanning the two rings (e.g., C-C-C-C).

-

Perform a Relaxed Scan : The protocol involves systematically rotating this dihedral angle (e.g., in 15° increments from 0° to 360°) while allowing all other parts of the molecule to relax (optimize) at each step. This traces the energy profile as the rings rotate relative to each other.

Diagram: Potential Energy Surface (PES) Scan

Caption: Logic for a relaxed potential energy surface scan.

Step 4: Geometry Optimization and Validation

-

Optimization : Identify the minimum energy points from the PES scan. Use these structures as starting points for full geometry optimizations without any constraints, using the higher-level basis set (e.g., 6-311+G(d,p)). This will locate the precise energy minimum geometry.[13]

-

Frequency Calculation (Validation) : Perform a frequency calculation on each optimized structure. This is a crucial validation step.[13]

-

Confirmation of Minimum : A true energy minimum will have zero imaginary frequencies. If one imaginary frequency is found, it indicates a transition state, not a stable structure.

-

Thermodynamic Data : The calculation also yields important thermodynamic data, including the Zero-Point Vibrational Energy (ZPVE), enthalpy, and Gibbs free energy, which are essential for comparing the relative stability of different conformers at a given temperature.

-

Analysis of Calculated Properties

Once a validated, optimized structure is obtained, a wealth of chemical information can be extracted.

Structural and Energetic Data

The optimized geometry provides precise bond lengths, angles, and the all-important equilibrium dihedral angle between the aromatic rings. This dihedral angle is a direct consequence of the balance between electronic conjugation (which favors planarity) and steric hindrance (which favors twisting).

| Parameter | Description | Expected Outcome |

| Dihedral Angle (C-C-C-C) | The twist between the two phenyl rings. | A non-planar arrangement (likely 40°-70°) due to steric clash between ortho substituents. |

| Relative Energy (ΔG) | The Gibbs free energy difference between conformers. | Identifies the most thermodynamically stable conformer at a given temperature. |

| Bond Lengths/Angles | Standard geometric parameters. | Can be compared with experimental crystallographic data for validation if available. |

Electronic Properties

Electronic properties are key to understanding the molecule's reactivity and intermolecular interactions.

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability.[4][19] |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions (e.g., binding to a protein).[23] |

| Molecular Electrostatic Potential (MEP) | A 3D map of electrostatic potential onto the electron density surface. | Visually identifies electron-rich (red) and electron-poor (blue) regions, predicting sites for electrophilic and nucleophilic attack. |

Spectroscopic Properties

Calculations can predict spectra that can be directly compared with experimental data.

-

Infrared (IR) Spectrum : The frequency calculation directly yields vibrational modes and their intensities. Key peaks, such as the O-H stretch from the alcohol group (typically ~3600 cm⁻¹), can be identified.

-

Nuclear Magnetic Resonance (NMR) Spectrum : Using methods like Gauge-Independent Atomic Orbital (GIAO), one can calculate the NMR chemical shifts (¹H and ¹³C).[22] These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), can aid in the assignment of complex experimental spectra.

Applications in Drug Development and Materials Science

The insights gained from these calculations have direct practical applications.

-

Rational Drug Design : By understanding the stable 3D shape, size, and electrostatic surface (MEP) of o-(o-tolyl)benzyl alcohol, medicinal chemists can better predict how it and its derivatives will interact with biological targets like enzyme active sites.[5][24] This knowledge guides the synthesis of more potent and selective drug candidates.[3]

-

Pharmacophore Modeling : The calculated electronic features (e.g., hydrogen bond donors/acceptors, aromatic regions) serve as inputs for developing pharmacophore models, which are essential tools in virtual screening and lead optimization.[5]

-

Crystal Engineering : For materials scientists, understanding the intermolecular forces, as suggested by the MEP and dipole moment, can help predict how molecules will pack in a crystal lattice, influencing properties like solubility and melting point.[25]

Conclusion

The computational analysis of o-(o-tolyl)benzyl alcohol is a prime example of how modern quantum chemical methods can unravel the complexities of flexible organic molecules. By employing a systematic and self-validating workflow—from rigorous conformational analysis to the accurate calculation of electronic and spectroscopic properties—researchers can gain deep, actionable insights. The choice of dispersion-corrected DFT functionals is paramount for capturing the subtle non-covalent interactions that govern the molecule's structure and behavior. The data generated through these methods not only provides a fundamental understanding of the molecule itself but also serves as a critical foundation for its application in advanced fields like targeted drug discovery and the design of novel organic materials.

References

- ChemRxiv. (n.d.). DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength.

- CymitQuimica. (n.d.). o-Tolylmethanol.

- Smolecule. (2023, August 16). Benzyl alcohol, o-(o-tolyl)-.

- MDPI. (2022, June 27). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.

- PubChem - NIH. (n.d.). 2-Methylbenzyl alcohol.

- Benchchem. (n.d.). Benzyl alcohol, o-(o-tolyl)-.

- PubChem - NIH. (n.d.). 3-Methylbenzyl alcohol.

- ResearchGate. (2020, June 18). Density functional theory calculations of the effect (CH2, CH3, NH3, NH2, OH, CN, NO2) subgroups on the electronic structure of biphenyl molecule.

- RSC Publishing. (n.d.). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation.

- ChemRxiv. (2021, March 29). Computational Prediction of the Supramolecular Self-Assembling Properties of Organic Molecules: Flexibility vs Rigidity.

- Reddit. (2023, January 10). Which Basis Set and Functional to use when?.

- Neuroquantology. (n.d.). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW.

- GitHub Pages. (n.d.). Hartree-Fock and post-Hartree-Fock methods: Computational aspects.

- Q-Chem. (n.d.). Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry.

- ResearchGate. (2019, March 31). How do we choose basis set and DFT functional for structure optimization?.

- Journal of The Chemical Society of Pakistan. (2013, April 11). DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals.

- Matter Modeling Stack Exchange. (2025, January 24). What software shall I use for DFT on an organic molecule?.

- PMC - PubMed Central. (n.d.). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions.

- PMC - PubMed Central. (n.d.). A Review on Applications of Computational Methods in Drug Screening and Design.

- SciSpace. (n.d.). Basis Set Selection for Molecular Calculations.

- YouTube. (2020, July 9). Spectral analysis practice problem #02 (benzyl alcohol).

- AIP Publishing. (2015, February 18). The electronic characterization of biphenylene—Experimental and theoretical insights from core and valence level spectroscopy.

- Georgia Institute of Technology. (2000, June). An Introduction to Hartree-Fock Molecular Orbital Theory.

- ACS Publications. (n.d.). Efficient Handling of Molecular Flexibility in Lattice Energy Minimization of Organic Crystals.

- SteerOn Research. (2025, March 28). The Role of Computational Chemistry in Accelerating Drug Discovery.

- Reviews in Computational Chemistry. (n.d.). Applications of Post-Hartree-Fock Methods: A Tutorial.

- Chemical Science (RSC Publishing). (n.d.). Flexible organic crystals. Understanding the tractable co-existence of elastic and plastic bending.

- Matter Modeling Stack Exchange. (2025, February 10). density functional theory - What considerations must be made when selecting a basis set?.

- Longdom Publishing. (n.d.). Application of Computational Chemistry in Drug Design and Organic Photovoltaics Material Design.

- Avogadro. (n.d.). Avogadro - Free cross-platform molecular editor.

- Baran Lab. (n.d.). Modern Computational Organic Chemistry.

- Moodle @ St. Stephen's College. (n.d.). POST HARTREE – FOCK METHODS.

- Preprints.org. (2025, September 14). Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations.

- Physical Chemistry Chemical Physics. (2013). The pressure dependence of the solid state structure of biphenyl from DFT calculations.

- Wikipedia. (n.d.). Basis set (chemistry).

- ResearchGate. (2025, August 7). Post-Hartree-Fock methods and dynamic correlation in atoms and molecules.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy Benzyl alcohol, o-(o-tolyl)- | 7111-76-4 [smolecule.com]

- 3. steeronresearch.com [steeronresearch.com]

- 4. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neuroquantology.com [neuroquantology.com]

- 7. longdom.org [longdom.org]

- 8. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 9. chem.pku.edu.cn [chem.pku.edu.cn]

- 10. moodle.ststephens.net.in [moodle.ststephens.net.in]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. baranlab.org [baranlab.org]

- 14. The pressure dependence of the solid state structure of biphenyl from DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Avogadro - Free cross-platform molecular editor - Avogadro [avogadro.cc]

- 16. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 17. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 18. pubs.aip.org [pubs.aip.org]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 21. scispace.com [scispace.com]

- 22. mdpi.com [mdpi.com]

- 23. jcsp.org.pk [jcsp.org.pk]

- 24. jpscc.samipubco.com [jpscc.samipubco.com]

- 25. Flexible organic crystals. Understanding the tractable co-existence of elastic and plastic bending - Chemical Science (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: High-Resolution HPLC Analysis of Benzyl alcohol, o-(o-tolyl)-

Target Analyte: [1,1'-Biphenyl]-2-methanol, 2'-methyl- (CAS: 76350-90-8) Application Area: Pharmaceutical Impurity Profiling (Sartan Intermediates) Version: 2.0 (Field-Optimized)

Executive Summary & Chemical Context

Benzyl alcohol, o-(o-tolyl)- , chemically known as 2'-(hydroxymethyl)-2-methylbiphenyl , is a critical structural intermediate and potential process impurity in the synthesis of Angiotensin II Receptor Blockers (ARBs), specifically the "Sartan" class (e.g., Valsartan, Telmisartan).

Its analysis presents a specific chromatographic challenge:

-

Hydrophobicity: The biphenyl core creates significant retention on standard C18 phases.

-

Structural Isomerism: It often co-exists with regioisomers (e.g., p-tolyl variants) or oxidation byproducts (aldehydes/carboxylic acids), requiring high selectivity.

-

Detection: It lacks ionizable groups for easy MS detection in positive mode without adduct formation, making UV-Vis the primary QC tool.

This protocol details a robust Reverse-Phase HPLC (RP-HPLC) method designed to separate this analyte from its synthetic precursors using a Biphenyl Stationary Phase , which offers superior

Method Development Strategy (The "Why")

Stationary Phase Selection: The "Pi-Selectivity" Advantage

While a C18 column can retain this molecule, it relies solely on hydrophobic interactions. The analyte contains two twisted phenyl rings. A Biphenyl-bonded silica phase is recommended here because it utilizes two retention mechanisms:

-

Hydrophobic Interaction: Similar to C18 but slightly less retentive.

- Interaction: The biphenyl ligands on the silica surface interact electronically with the biphenyl core of the analyte. This interaction is highly sensitive to the ortho substitution pattern (steric twist), allowing for the separation of the target o-(o-tolyl) isomer from potential m- or p- impurities that a C18 column might co-elute.

Mobile Phase & Modifier

-

Solvent B (Acetonitrile): Preferred over Methanol for lower backpressure and sharper peaks for aromatic hydrocarbons.

-

Modifier (0.1% Phosphoric Acid): Although the analyte is a neutral alcohol, the acidic modifier suppresses silanol activity on the silica support, preventing peak tailing. It also ensures that any acidic precursors (e.g., Biphenyl-2-carboxylic acid) remaining in the sample are protonated and retained.

Detailed Experimental Protocol

Reagents & Equipment

-

HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance (Quaternary Pump preferred).

-

Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek).

-

Dimensions: 150 x 4.6 mm, 2.6 µm (Core-shell particles recommended for efficiency).

-

-

Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

-

Additives: Orthophosphoric acid (85%, HPLC Grade).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column Temp | 40°C | Improves mass transfer; reduces backpressure. |

| Flow Rate | 1.2 mL/min | Optimized for 2.6 µm core-shell particles. |

| Injection Vol | 5.0 µL | Low volume prevents solvent effects (peak broadening). |

| Detection (UV) | 210 nm (Quant); 254 nm (Qual) | 210 nm captures the strong biphenyl absorption; 254 nm is specific to the aromatic system. |

| Mobile Phase A | Water + 0.1% H3PO4 | Acidic pH (~2.1) suppresses silanols. |

| Mobile Phase B | Acetonitrile | Strong eluent for hydrophobic aromatics. |

Gradient Program

Note: The biphenyl core is very hydrophobic. A high % organic ramp is required.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 60 | 40 | Initial equilibration |

| 2.00 | 60 | 40 | Isocratic hold (impurities separation) |

| 12.00 | 10 | 90 | Gradient ramp to elute target |

| 15.00 | 10 | 90 | Wash step (remove dimers) |

| 15.10 | 60 | 40 | Return to initial |

| 20.00 | 60 | 40 | Re-equilibration |

Standard & Sample Preparation

Stock Solution (1.0 mg/mL):

-

Weigh 10.0 mg of Benzyl alcohol, o-(o-tolyl)- reference standard.

-

Dissolve in 10 mL of Acetonitrile (Do not use water; solubility is low).

-

Sonicate for 5 minutes.

Working Standard (50 µg/mL):

-

Transfer 500 µL of Stock Solution to a 10 mL volumetric flask.

-

Dilute to volume with 50:50 Water:Acetonitrile .

-

Critical Step: The diluent must match the starting mobile phase conditions to prevent "solvent shock" (peak splitting).

-

Method Logic & Workflow Visualization

The following diagram illustrates the decision process for optimizing the separation of this specific biphenyl derivative.

Caption: Decision tree for selecting the Biphenyl stationary phase to resolve structural isomers common in biphenyl synthesis.

System Suitability & Validation Criteria

To ensure the method is "self-validating" per ICH Q2(R1) guidelines, the following criteria must be met before running sample batches.

| Parameter | Acceptance Criteria | Scientific Justification |

| Retention Time (RT) | 8.0 - 10.0 min | Ensures analyte elutes during the stable gradient slope, not the void. |

| Tailing Factor (T) | NMT 1.5 | Indicates minimized secondary silanol interactions. |

| Theoretical Plates (N) | > 10,000 | Confirms column efficiency and packing integrity. |

| RSD (Area, n=6) | NMT 2.0% | Verifies injector precision and detector stability. |

| Resolution (Rs) | > 2.0 | Must be resolved from the nearest impurity (usually the carboxylic acid precursor). |

Troubleshooting & Robustness

Scenario 1: Double Peaks / Split Peaks

-

Cause: The sample solvent is too strong (100% ACN) compared to the initial mobile phase (40% ACN).

-

Fix: Dilute the sample in 50:50 Water:ACN.

Scenario 2: Retention Time Drift

-

Cause: "Phase Collapse" is rare with ACN, but temperature fluctuations affect biphenyl columns more than C18 due to the rigid ligand structure.

-

Fix: Ensure the column oven is actively regulating at 40°C ± 0.5°C.

Scenario 3: High Backpressure

-

Cause: Precipitation of buffer.

-

Fix: If using Phosphate buffer, ensure the % Organic does not exceed 95% during the wash. The protocol uses 90% B to stay safe.

Analytical Workflow Diagram

Caption: Step-by-step analytical workflow from sample preparation to data generation.

References

-

Phenomenex Technical Notes. Selectivity of Biphenyl Stationary Phases for Aromatic Compounds. [Link](Note: Landing page for Biphenyl technology)

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12563 (2-Methylbiphenyl derivatives). [Link]

-

International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Application Note: High-Fidelity GC-MS Analysis of o-(o-tolyl)benzyl Alcohol

This Application Note is structured to provide a definitive protocol for the analysis of o-(o-tolyl)benzyl alcohol, addressing the specific analytical challenges posed by its biphenyl structure and benzylic hydroxyl group.

Executive Summary

The analysis of o-(o-tolyl)benzyl alcohol (CAS: 28994-41-4), a critical intermediate in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and fluorene derivatives, presents a distinct challenge in Gas Chromatography-Mass Spectrometry (GC-MS). The benzylic hydroxyl group, in proximity to the o-tolyl ring, renders the molecule highly susceptible to thermal cyclodehydration within the GC injection port. This artifact formation yields methylfluorene isomers, leading to false-positive identification of impurities and quantitative inaccuracies.

This guide outlines a robust silylation protocol using BSTFA/TMCS to mask the hydroxyl functionality, preventing thermal degradation and ensuring accurate quantification.

Chemical Context & The "Thermal Trap"

o-(o-tolyl)benzyl alcohol ([2-(2-methylphenyl)phenyl]methanol) possesses a biphenyl backbone with a hydroxymethyl group at the 2-position and a methyl group at the 2'-position.

The Analytical Challenge

Upon exposure to the high temperatures (

-

Consequence: An underivatized injection often results in two peaks: a diminished alcohol peak and a significant artifact peak (methylfluorene,

180), incorrectly suggesting the sample is impure.

Solution: Trimethylsilylation

Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active protic hydrogen with a trimethylsilyl (TMS) group. This lowers the polarity of the molecule, improves peak shape, and crucially, blocks the dehydration pathway , rendering the molecule thermally stable.

Experimental Protocol

Reagents & Standards[2][3][4]

-

Analyte: o-(o-tolyl)benzyl alcohol (High purity).

-

Derivatization Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane). TMCS acts as a catalyst to ensure complete reaction of the sterically hindered hydroxyl.

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (Anhydrous, HPLC Grade).

-

Internal Standard (ISTD): Phenanthrene-

or 4-Terphenyl (non-reactive PAHs).

Sample Preparation Workflow

Caution: Moisture is the enemy of silylation. Ensure all glassware is dry.

-

Weighing: Accurately weigh 5.0 mg of the sample into a 1.5 mL GC autosampler vial.

-

Dissolution: Add 900 µL of anhydrous Dichloromethane. Vortex for 10 seconds.

-

ISTD Addition: Add 50 µL of Internal Standard solution (1000 µg/mL).

-

Derivatization:

-

Add 50 µL of BSTFA + 1% TMCS .

-

Cap the vial immediately with a PTFE-lined crimp cap.

-

-

Incubation: Heat the vial at 60°C for 30 minutes in a dry block heater.

-

Note: While benzylic alcohols react quickly, the steric bulk of the biphenyl system warrants mild heating to ensure quantitative conversion.

-

-

Cooling: Allow to cool to room temperature before injection.

GC-MS Acquisition Parameters

The following method is optimized for an Agilent 7890/5977 or equivalent single-quadrupole system.

| Parameter | Setting | Rationale |